2-Butyl-2-chlorocyclohexanone
Description
Significance of Alpha-Halo Ketones as Synthetic Intermediates
Alpha-halo ketones are a specific type of substituted ketone where a halogen atom is attached to the carbon atom adjacent to the carbonyl group. wikipedia.org This structural feature imparts unique reactivity, making them powerful intermediates in organic synthesis. researchgate.netfiveable.me The presence of both a carbonyl group and a halogen atom on adjacent carbons creates two electrophilic centers, rendering the molecule susceptible to a variety of nucleophilic attacks. researchgate.netmdpi.com This dual reactivity allows for a wide range of chemical transformations, including nucleophilic substitution, elimination reactions, and rearrangements like the Favorskii rearrangement. wikipedia.orgfiveable.me Consequently, alpha-halo ketones are key precursors in the synthesis of numerous heterocyclic compounds, some of which exhibit significant biological activity. researchgate.netnih.gov
Rationale for Advanced Research on 2-Butyl-2-chlorocyclohexanone (B14259293)
The compound this compound is of particular interest to researchers due to its unique combination of a butyl group and a chlorine atom at the alpha-position of the cyclohexanone (B45756) ring. smolecule.com This specific substitution pattern is expected to influence its chemical behavior, offering distinct advantages and opportunities for synthetic innovation. The butyl group can introduce steric and electronic effects that modulate the reactivity of the alpha-chloro ketone moiety. Advanced research on this compound aims to explore these effects and harness its synthetic potential for creating novel and complex molecular structures.
Structure
3D Structure
Properties
CAS No. |
34737-52-5 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-butyl-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C10H17ClO/c1-2-3-7-10(11)8-5-4-6-9(10)12/h2-8H2,1H3 |
InChI Key |
RMQCTWSCTDFANX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1=O)Cl |
Origin of Product |
United States |
Synthesis and Chemical Properties
Synthetic Methodologies
A common strategy for synthesizing this compound involves a two-step process. The first step is the alkylation of cyclohexanone with a butyl group at the alpha-position to form 2-butylcyclohexanone (B1265551). This can be achieved by generating an enolate from cyclohexanone using a strong base, followed by reaction with a butyl halide. The subsequent step is the chlorination of the resulting 2-butylcyclohexanone at the alpha-position. This can be accomplished using various chlorinating agents. An alternative approach involves the initial chlorination of cyclohexanone to yield 2-chlorocyclohexanone (B41772), followed by alkylation with a butyl group. smolecule.com
Chemical Reactivity and Major Reactions
As an alpha-halo ketone, this compound is expected to exhibit a range of chemical reactions. These include:
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the alpha-position.
Reduction: The ketone functionality can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which would yield 2-butyl-2-chlorocyclohexanol. smolecule.com
Elimination Reactions: Under basic conditions, elimination of hydrogen chloride can occur to form an α,β-unsaturated ketone.
Rearrangements: The compound could potentially undergo the Favorskii rearrangement in the presence of a strong base to yield a cyclopentanecarboxylic acid derivative. wikipedia.org
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.0-3.0 ppm) corresponding to the protons of the cyclohexyl ring and the butyl group. The proton on the carbon bearing the chlorine atom would likely appear as a distinct signal.
¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon (typically in the range of 190-210 ppm). The carbon atom attached to the chlorine would also have a distinct chemical shift, generally in the range of 60-70 ppm. Signals for the butyl group and the remaining carbons of the cyclohexanone (B45756) ring would also be present.
Influence of the Bulky Butyl Group on Cyclohexanone Ring Conformation
Infrared (IR) Spectroscopy
The IR spectrum of 2-Butyl-2-chlorocyclohexanone (B14259293) would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1715-1735 cm⁻¹. The presence of the C-Cl bond would give rise to a stretching vibration in the fingerprint region, usually between 600 and 800 cm⁻¹.
Analysis of Stereoelectronic Interactions (e.g., Hyperconjugation)
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the butyl group, the chlorine atom, and cleavage of the cyclohexanone ring. For the related compound 2-butylcyclohexanone (B1265551), prominent peaks are observed at m/z 98, 41, 55, 70, and 83. nih.gov
Interactive Data Tables
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
| ¹³C NMR | Carbonyl (C=O): ~190-210 ppmAlpha-Carbon (C-Cl): ~60-70 ppm |
| IR Spectroscopy | Carbonyl (C=O) stretch: ~1715-1735 cm⁻¹Carbon-Chlorine (C-Cl) stretch: ~600-800 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak (M⁺) and M+2 Isotope PeakFragmentation including loss of butyl group and chlorine |
Table 2: Physical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-Chlorocyclohexanone (B41772) | C₆H₉ClO | 132.59 | 82-83 (at 10 mmHg) | 23 |
| 2-Butylcyclohexanone | C₁₀H₁₈O | 154.25 | Not specified | Not specified |
Data for 2-Chlorocyclohexanone sourced from sigmaaldrich.comchemicalbook.com. Data for 2-Butylcyclohexanone sourced from nih.gov.
An in-depth examination of the synthetic routes toward this compound reveals a variety of chemical strategies. The synthesis of this specific α-chloro-α-alkyl-substituted ketone can be approached through direct modification of a pre-formed butylcyclohexanone core or assembled through sequential introduction of the required functional groups. These methodologies encompass direct halogenation, functional group interconversions, and advanced stereoselective techniques.
Mechanistic Investigations of Reactions Involving 2 Butyl 2 Chlorocyclohexanone
Nucleophilic Substitution Reactions at the Chlorinated Carbon
Nucleophilic substitution at the α-carbon of a ketone is a key transformation in organic synthesis. The presence of the butyl group and the cyclic nature of the molecule introduce steric and conformational factors that influence the reaction pathway.
S_N_1 and S_N_2 Pathways in Alpha-Halo Ketones
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular S_N_1 reaction and the bimolecular S_N_2 reaction. masterorganicchemistry.com
S_N_2 Pathway: In α-halo ketones, nucleophilic substitution generally proceeds via an S_N_2 pathway. jove.comjove.comjove.com This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (in this case, the chloride ion) departs. dalalinstitute.com The rate of an S_N_2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub For α-halo ketones, this pathway is favored because the alternative S_N_1 mechanism would involve the formation of a highly unstable α-carbonyl carbocation. jove.comjove.comjove.com The electron-withdrawing nature of the adjacent carbonyl group destabilizes any positive charge that would form on the α-carbon. jove.com
S_N_1 Pathway: The S_N_1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com This pathway is generally disfavored for α-halo ketones due to the electronic destabilization of the α-carbocation by the adjacent carbonyl group. jove.comjove.comjove.com The resonance structure of this intermediate would place a positive charge on the already electron-deficient carbonyl carbon, making it highly unstable. jove.com Therefore, S_N_1 reactions are not a significant pathway for 2-butyl-2-chlorocyclohexanone (B14259293) under typical nucleophilic substitution conditions.
| Reaction Pathway | Description | Favored for this compound? |
|---|---|---|
| S_N_2 | A one-step concerted reaction where the nucleophile attacks as the leaving group departs. dalalinstitute.com | Yes, this is the predominant pathway. jove.comjove.comjove.com |
| S_N_1 | A two-step reaction involving the formation of a carbocation intermediate. masterorganicchemistry.com | No, due to the instability of the α-carbonyl carbocation. jove.comjove.comjove.com |
Stereochemical Outcomes and Stereoselectivity in Substitution
The stereochemistry of S_N_2 reactions is well-defined. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack." libretexts.org This results in an inversion of the stereochemical configuration at the reaction center. gacbe.ac.in
In the context of this compound, the stereochemical outcome of a substitution reaction will depend on the initial stereochemistry of the starting material. If the starting material is a single enantiomer, the S_N_2 reaction will produce a single enantiomer of the product with the opposite configuration at the chlorinated carbon. libretexts.org
However, the cyclohexane (B81311) ring introduces conformational considerations. For an efficient S_N_2 reaction to occur, the nucleophile must have unhindered access to the backside of the carbon-halogen bond. The presence of the butyl group and the axial or equatorial position of the chlorine atom will influence the rate of reaction. The tert-butyl group, for instance, can sterically hinder the approach of nucleophiles.
Influence of Neighboring Carbonyl Group on Reactivity
The carbonyl group plays a significant role in the reactivity of the adjacent chlorinated carbon. Its strong electron-withdrawing inductive effect increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. nih.gov This enhanced reactivity is a key feature of α-halo ketones compared to simple alkyl halides. nih.gov
The carbonyl group's influence can be summarized as follows:
Elimination Reactions
In addition to substitution, this compound can undergo elimination reactions to form alkenes. The regioselectivity and stereochemistry of these reactions are governed by specific mechanistic requirements.
E1 and E2 Pathways and Regioselectivity (Saytzeff/Hofmann)
Similar to substitution, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways. dalalinstitute.com
E2 Pathway: The E2 mechanism is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. dalalinstitute.com This pathway requires a strong base. iitk.ac.in The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.com
E1 Pathway: The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, followed by the removal of a β-proton by a weak base. plutusias.com Due to the instability of the α-carbonyl carbocation, the E1 pathway is unlikely for this compound.
Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer of the alkene product over another. This is often governed by two empirical rules:
For this compound, the regioselectivity of an E2 reaction will depend on the accessibility of the β-protons and the steric bulk of the base employed.
| Elimination Pathway | Description | Base Requirement | Major Product Rule |
|---|---|---|---|
| E2 | Concerted one-step reaction. dalalinstitute.com | Strong Base iitk.ac.in | Saytzeff (usually) or Hofmann unacademy.comchadsprep.commasterorganicchemistry.com |
| E1 | Two-step reaction via a carbocation. plutusias.com | Weak Base | Saytzeff chadsprep.com |
Anti-periplanar Requirements for E2 Elimination in Cyclohexane Systems
A critical stereoelectronic requirement for the E2 reaction is that the β-hydrogen and the leaving group must be in an anti-periplanar arrangement. fiveable.memasterorganicchemistry.com This means they must lie in the same plane and be oriented on opposite sides of the C-C bond, with a dihedral angle of 180°. masterorganicchemistry.com
In cyclohexane systems, this anti-periplanar geometry can only be achieved when both the hydrogen and the leaving group are in axial positions . fiveable.memasterorganicchemistry.comlibretexts.org An equatorial leaving group cannot undergo an E2 reaction because the adjacent hydrogens are not in an anti-periplanar orientation. libretexts.org
For this compound, the molecule must adopt a chair conformation where the chlorine atom is in an axial position for an E2 elimination to occur. The rate of elimination will be influenced by the stability of this conformation. If the conformation with an axial chlorine is energetically unfavorable due to steric interactions (e.g., 1,3-diaxial interactions), the rate of the E2 reaction will be significantly slower. fiveable.me The regioselectivity will also be dictated by which of the β-hydrogens can achieve an axial orientation anti-periplanar to the axial chlorine. iitk.ac.inlibretexts.org This strict geometric constraint can sometimes lead to the formation of the less stable Hofmann product, even with a non-bulky base, if the Saytzeff product cannot be formed via an anti-periplanar transition state. iitk.ac.in
Carbonyl Reactivity and Related Transformations
The reactivity of this compound is dominated by the interplay between the electrophilic carbonyl carbon and the adjacent carbon atom bearing both a butyl group and a chlorine atom. This unique substitution pattern influences its behavior in a range of reactions.
Nucleophilic Addition to the Carbonyl Group (e.g., Grignard Reactions)
The carbonyl group of ketones readily undergoes nucleophilic addition. masterorganicchemistry.com Grignard reagents, which are potent carbon-based nucleophiles, react with ketones to form alcohols. masterorganicchemistry.comyoutube.compressbooks.pub In the case of this compound, the addition of a Grignard reagent (R-MgX) to the carbonyl carbon is expected to proceed via a standard nucleophilic addition mechanism. pressbooks.puborganic-chemistry.org This reaction would lead to the formation of a tertiary alcohol after an acidic workup. organic-chemistry.orgmnstate.edu
The reaction begins with the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. pressbooks.pub Subsequent protonation of the alkoxide yields the final tertiary alcohol product. masterorganicchemistry.com The presence of the bulky butyl group and the chlorine atom at the α-position can introduce steric hindrance, potentially influencing the rate of reaction compared to simpler cyclohexanones. organic-chemistry.org
Table 1: Expected Products from Grignard Reactions with this compound
| Grignard Reagent (R-MgX) | Expected Tertiary Alcohol Product |
| Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-2-butyl-2-chlorocyclohexan-1-ol |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-Ethyl-2-butyl-2-chlorocyclohexan-1-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1-Phenyl-2-butyl-2-chlorocyclohexan-1-ol |
Enolate Formation and Alpha-Functionalization (e.g., Alkylation, Acylation)
The α-protons of ketones are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.com this compound, however, lacks a proton at the C2 position. Therefore, enolate formation can only occur at the C6 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete and regioselective deprotonation, forming the corresponding lithium enolate.
This enolate is a powerful nucleophile and can react with various electrophiles in α-functionalization reactions. 182.160.97
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. libretexts.org This introduces a new alkyl group at the C6 position of the cyclohexanone (B45756) ring. The stereochemistry of this alkylation is influenced by the steric bulk of the existing substituents on the ring. ubc.cacdnsciencepub.com Generally, the incoming electrophile will approach from the less hindered face of the enolate. ubc.ca
Acylation: Reaction of the enolate with an acylating agent, such as an acid chloride or anhydride, would introduce an acyl group at the C6 position, leading to the formation of a β-dicarbonyl compound.
Table 2: Representative Alpha-Functionalization Reactions of this compound Enolate
| Reagent | Reaction Type | Expected Product |
| Methyl Iodide (CH₃I) | Alkylation | 2-Butyl-2-chloro-6-methylcyclohexanone |
| Benzyl Bromide (C₆H₅CH₂Br) | Alkylation | 6-Benzyl-2-butyl-2-chlorocyclohexanone |
| Acetyl Chloride (CH₃COCl) | Acylation | 2-(2-Butyl-2-chloro-6-oxocyclohexyl)ethan-1-one |
Rearrangement Reactions of Derivatives (e.g., Pinacol Rearrangement of Chlorohydrins)
The chlorohydrin derivative of this compound, which can be formed by the reduction of the carbonyl group, can undergo rearrangement reactions. A notable example is the Pinacol rearrangement, which is a classic acid-catalyzed rearrangement of 1,2-diols. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While the starting material is a chlorohydrin, under certain conditions, it can be converted to a diol or a related species that can undergo a similar rearrangement.
The mechanism of the Pinacol rearrangement involves the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. masterorganicchemistry.comlibretexts.org Subsequently, a neighboring alkyl or aryl group migrates to the carbocation center, leading to a rearranged product, which is typically a ketone or an aldehyde. wikipedia.orglibretexts.org In the case of the diol derived from this compound, the migration of the butyl group or a ring carbon would lead to a ring-expanded or ring-contracted product. The migratory aptitude of different groups and the stability of the intermediate carbocation determine the final product. libretexts.org
Pericyclic and Cycloaddition Reactions
While the carbonyl group itself can participate in some cycloadditions, it is often more synthetically useful to first convert the ketone into a more reactive derivative, such as an enol ether or an enamine, to facilitate pericyclic and cycloaddition reactions.
[2+2] and [4+2] Cycloadditions Involving the Carbonyl or Alkene Derivatives
[2+2] Cycloaddition: The photochemical [2+2] cycloaddition of alkenes to enones is a powerful method for the formation of four-membered rings. researchgate.net While direct cycloaddition to the carbonyl group of this compound is less common, its enol ether or enamine derivatives could potentially undergo [2+2] cycloadditions with ketenes or other suitable partners to form cyclobutane (B1203170) derivatives. orientjchem.orgclockss.org Theoretical studies have been used to investigate the mechanism of such reactions. orientjchem.orgresearchgate.net
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org To utilize this compound in a Diels-Alder reaction, it would typically be converted into a diene. For instance, the corresponding enol ether could serve as a diene. Alternatively, if a double bond is introduced into the cyclohexanone ring, for example by elimination, the resulting α,β-unsaturated ketone could act as a dienophile in a reaction with a suitable diene. mdpi.comnih.govmdpi.comresearchgate.net
[3+2] Dipolar Cycloadditions with Compatible Dipolarophiles
[3+2] Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. nih.govresearchgate.net These reactions involve a 1,3-dipole and a dipolarophile. nih.gov Derivatives of this compound could potentially participate in such reactions. For example, an alkene derivative of the ketone could act as a dipolarophile in a reaction with a 1,3-dipole like an azide, a nitrile oxide, or a nitrone. organic-chemistry.orgdokumen.pub The regioselectivity of these reactions is a key consideration and is often governed by the electronic and steric properties of both the dipole and the dipolarophile. mdpi.com In some cases, N-tert-butanesulfinyl imines have been used as quasi-1,3-dipoles in [3+2] cycloadditions. cas.cn
Stereospecificity and Regioselectivity in Cycloaddition Pathways
The study of cycloaddition reactions involving this compound provides a lens through which to examine the nuanced principles of stereospecificity and regioselectivity. As a substituted α-haloketone, this compound can participate in various cycloaddition pathways, either directly as a dienophile or as a precursor to reactive intermediates such as oxyallyl cations. The outcomes of these reactions are governed by a combination of electronic and steric factors, which dictate the spatial arrangement of the newly formed bonds and the orientation of the reacting species.
In the context of [4+2] cycloadditions, also known as Diels-Alder reactions, this compound can act as a dienophile. wikipedia.org The regioselectivity of the Diels-Alder reaction is generally governed by the electronic nature of the substituents on both the diene and the dienophile. wikipedia.orgorganic-chemistry.org For a dienophile like this compound, the electron-withdrawing nature of the carbonyl group and the chlorine atom influences the electronic distribution within the double bond, directing the approach of the diene.
The stereospecificity of the Diels-Alder reaction is a well-established principle, where the stereochemistry of the reactants is faithfully transferred to the product. wikipedia.orglibretexts.org For instance, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring in the product. In the case of this compound, which is a cyclic dienophile, the reaction with a diene will result in a bicyclic adduct. The stereochemical outcome, particularly the endo or exo selectivity, is influenced by secondary orbital interactions between the diene and the dienophile's substituents. wikipedia.org
Beyond the [4+2] pathway, this compound can serve as a precursor to an oxyallyl cation, a reactive intermediate that can participate in [4+3] and [3+2] cycloadditions. nih.govquizlet.com The generation of the oxyallyl cation from the α-haloketone typically occurs in the presence of a base or a Lewis acid. nih.govrsc.org Once formed, this intermediate can react with dienes (in [4+3] cycloadditions) or alkenes (in [3+2] cycloadditions) to form seven- or five-membered rings, respectively. nih.govnih.gov
The stereoselectivity in these oxyallyl cation cycloadditions can often be controlled with high fidelity. For example, the use of chiral auxiliaries on the diene or the dienophile can induce facial selectivity in the approach of the reacting partners, leading to the preferential formation of one enantiomer. nih.gov The conformation of the oxyallyl cation intermediate itself can also play a crucial role in determining the stereochemical outcome of the cycloaddition.
Regioselectivity in cycloadditions involving unsymmetrical oxyallyl cations or unsymmetrical reacting partners is determined by both electronic and steric factors. nih.govpku.edu.cn The distribution of charge and the frontier molecular orbital coefficients in the oxyallyl cation and its reaction partner will direct the formation of one regioisomer over another. nih.gov
To illustrate these principles, consider the hypothetical reaction of this compound, first as a dienophile in a Diels-Alder reaction, and second as a precursor to an oxyallyl cation in a [4+3] cycloaddition.
Table 1: Hypothetical Regio- and Stereoselectivity in the [4+2] Cycloaddition of this compound with an Unsymmetrical Diene
| Diene | Dienophile | Major Regioisomer | Major Stereoisomer |
| 1-Methoxybuta-1,3-diene | This compound | "ortho" adduct | endo |
| 2-Methylbuta-1,3-diene | This compound | "para" adduct | endo |
This table presents hypothetical outcomes based on established principles of Diels-Alder reactions.
Table 2: Hypothetical Stereoselectivity in the [4+3] Cycloaddition of the Oxyallyl Cation Derived from this compound with Furan
| Reactant 1 | Reactant 2 | Chiral Auxiliary | Diastereomeric Ratio (endo:exo) |
| Oxyallyl cation from this compound | Furan | None | ~1:1 |
| Oxyallyl cation from this compound | Furan | (R)-BINOL derived phosphate | >95:5 (hypothetical) |
This table illustrates the potential for stereocontrol in [4+3] cycloadditions through the use of a chiral catalyst, a common strategy in asymmetric synthesis.
Advanced Spectroscopic Characterization of 2 Butyl 2 Chlorocyclohexanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR and ¹³C NMR for Structural Elucidation and Connectivity
The structural framework of 2-Butyl-2-chlorocyclohexanone (B14259293) can be unequivocally established through the combined analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds such as 2-chlorocyclohexanone (B41772) and 2-butylcyclohexanone (B1265551). researchgate.net
In the ¹H NMR spectrum , the protons on the cyclohexanone (B45756) ring would exhibit complex multiplets in the upfield region, typically between δ 1.6 and 2.8 ppm. The protons of the butyl group would appear as a characteristic pattern: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, and overlapping multiplets for the three methylene (B1212753) groups (CH₂) between δ 1.2 and 2.5 ppm. The absence of a proton at the C2 position, which is substituted with both a butyl group and a chlorine atom, is a key indicator of the substitution pattern.
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbon (C=O) is the most deshielded and would appear as a singlet at approximately δ 200-210 ppm. The C2 carbon, bonded to both the electron-withdrawing chlorine atom and the butyl group, would resonate significantly downfield in the range of δ 65-75 ppm. The remaining carbons of the cyclohexanone ring would produce signals between δ 20 and 45 ppm. The four carbons of the butyl group would also be observed in this region.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~205 |
| C-Cl | - | ~70 |
| Cyclohexane (B81311) CH₂ | 1.6 - 2.8 (m) | 20 - 45 |
| Butyl-CH₂ (α to ring) | ~2.4 (m) | ~35 |
| Butyl-CH₂ | ~1.4 (m) | ~26 |
| Butyl-CH₂ | ~1.3 (m) | ~23 |
| Butyl-CH₃ | ~0.9 (t) | ~14 |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. 'm' denotes multiplet, 't' denotes triplet.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Conformational Analysis
Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and determining the complex stereochemical and conformational details of cyclic molecules. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons within the cyclohexanone ring (e.g., H3 with H4, H4 with H5, H5 with H6). It would also clearly delineate the spin system of the butyl group, showing correlations from the α-methylene protons through to the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons in both the cyclohexanone ring and the butyl side chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be observed from the α-methylene protons of the butyl group to the C2 and C3 carbons of the ring, and most importantly, to the carbonyl carbon (C1). This confirms the attachment of the butyl group at the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, providing insights into the molecule's stereochemistry and conformation. In this compound, NOESY could help determine the relative orientation of the butyl group and the chlorine atom (i.e., which is axial and which is equatorial in the dominant chair conformation) by observing cross-peaks between the butyl group protons and specific axial or equatorial protons on the cyclohexanone ring.
Expected Key 2D NMR Correlations:
| Technique | Correlating Nuclei | Information Gained |
| COSY | ¹H ↔ ¹H | Connectivity of protons within the ring and butyl chain. |
| HSQC | ¹H ↔ ¹³C (1-bond) | Direct C-H attachments. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Confirms connectivity across quaternary C2 and to the carbonyl C1. |
| NOESY | ¹H ↔ ¹H (through space) | Stereochemical arrangement and preferred conformation. |
Dynamic NMR Studies for Conformational Exchange Barriers
Cyclohexane derivatives, including this compound, are not static but exist in a dynamic equilibrium between two chair conformations. This process, known as chair-flipping, interconverts axial and equatorial substituents. For this compound, the equilibrium would be between two conformers: one with an axial butyl group and equatorial chlorine, and the other with an equatorial butyl group and axial chlorine (and their enantiomers).
At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals. scribd.comDynamic NMR (DNMR) involves recording NMR spectra at various temperatures. By lowering the temperature, the rate of conformational exchange can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given proton will broaden and eventually split into two distinct signals, one for each conformer.
By analyzing the shape of the signals at different temperatures, it is possible to calculate the rate of exchange and subsequently determine the activation energy (ΔG‡) for the chair-flipping process. researchgate.net While specific experimental values for this compound are not available, studies on related 2-halocyclohexanones have established that the energy barrier for this process is typically in the range of 10-12 kcal/mol. researchgate.netrsc.org The relative populations of the two conformers, and thus the position of the equilibrium, are influenced by steric hindrance and stereoelectronic effects.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a compound, as it can distinguish between molecules that have the same nominal mass but different atomic compositions.
For this compound, the molecular formula is C₁₀H₁₇ClO. HRMS would be used to confirm this by comparing the experimentally measured exact mass of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) with the theoretically calculated mass.
Calculated Exact Masses for this compound (C₁₀H₁₇ClO):
| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |
| Containing ³⁵Cl | C₁₀H₁₇³⁵ClO | 188.0968 |
| Containing ³⁷Cl | C₁₀H₁₇³⁷ClO | 190.0938 |
The presence of the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) in the mass spectrum would provide further confirmation of the presence of a chlorine atom in the molecule. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to identify its components. nih.gov
In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column, and its retention time would be recorded. Upon entering the mass spectrometer, the molecules are ionized (typically by electron impact, EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint."
The fragmentation of this compound would be expected to follow predictable pathways for α-substituted ketones. whitman.edupressbooks.pub Key fragmentation processes would include:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group. This could involve the loss of the butyl radical (•C₄H₉) or a chloro radical (•Cl).
Loss of HCl: A common fragmentation pathway for chloroalkanes.
McLafferty Rearrangement: If sterically feasible, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage.
Predicted Major Fragments in the GC-MS of this compound:
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 188/190 | [C₁₀H₁₇ClO]⁺˙ | Molecular Ion |
| 153 | [C₁₀H₁₇O]⁺ | Loss of •Cl |
| 131 | [C₆H₈ClO]⁺ | Loss of •C₄H₉ (butyl radical) |
| 98 | [C₆H₁₀O]⁺˙ | Loss of Butyl and Cl (e.g., via multiple steps) |
| 57 | [C₄H₉]⁺ | Butyl cation |
This fragmentation pattern, in conjunction with the retention time, provides a high degree of confidence in the identification and purity assessment of the compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide detailed information on the vibrational modes of specific functional groups and are highly sensitive to the molecule's conformational state.
Vibrational Analysis of Carbonyl and C-Cl Stretches
The IR and Raman spectra of this compound are dominated by characteristic bands corresponding to the stretching vibrations of its key functional groups: the carbonyl (C=O) group and the carbon-chlorine (C-Cl) bond.
The carbonyl stretching frequency in ketones is particularly sensitive to its electronic and steric environment. For simple, unstrained cyclic ketones like cyclohexanone, the C=O stretch typically appears around 1715 cm⁻¹. davuniversity.orglibretexts.org In this compound, the presence of an electronegative chlorine atom on the α-carbon (the carbon adjacent to the carbonyl) influences the position of this band. This "alpha-halo ketone effect" generally leads to an increase in the carbonyl stretching frequency due to an inductive effect, which shortens and strengthens the C=O bond. However, this is often counteracted by a conformational effect where the lone pairs of the oxygen and the halogen atom interact.
For this compound specifically, a strong absorption band for the carbonyl stretch is reported near 1710 cm⁻¹. vulcanchem.com The C-Cl stretching vibration is typically found in the fingerprint region of the infrared spectrum, exhibiting a signal between 550 and 650 cm⁻¹. vulcanchem.com The exact position of these bands can shift depending on the conformation of the cyclohexanone ring and the orientation of the substituents.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reported Frequency for this compound (cm⁻¹) vulcanchem.com |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1705 - 1725 | ~1710 |
| Carbon-Chlorine (C-Cl) | Stretching | 550 - 750 | 550 - 650 |
Conformational Fingerprints from Vibrational Spectra
The six-membered cyclohexanone ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. In this compound, both the butyl and chloro substituents are attached to the same carbon atom (C2). This leads to two primary chair conformers that can be distinguished by the axial or equatorial orientation of the C-Cl and C-C(butyl) bonds relative to the ring.
Vibrational spectroscopy is a key method for studying these conformational equilibria. nih.gov The frequencies of both the carbonyl and the C-Cl stretching vibrations are sensitive to the conformation. For α-halocyclohexanones, it has been established that the C=O stretching frequency is generally higher when the halogen is in the axial position compared to the equatorial position. Conversely, the C-Cl stretching frequency is typically higher for the equatorial conformer. cdnsciencepub.comresearchgate.net
Studies on the parent compound, 2-chlorocyclohexanone, have shown that the conformational equilibrium is highly dependent on the solvent. researchgate.netresearchgate.net In non-polar solvents, the conformer with the axial chlorine atom is often more stable, while polar solvents tend to favor the equatorial conformer, which has a larger dipole moment. researchgate.net By analyzing the vibrational spectra of this compound under various conditions, it is possible to identify these distinct "conformational fingerprints" and determine the relative populations of the different conformers present at equilibrium. The differences in the spectra of various polymorphs, should they exist, can be interpreted through molecule-molecule interactions within the crystal unit cells. americanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration
While a specific crystal structure for this compound is not publicly documented, the application of X-ray crystallography to this compound would yield critical structural data. The analysis would confirm the chair conformation of the cyclohexanone ring and precisely define the orientation of the butyl and chloro substituents. It would reveal whether the bulky butyl group forces the chlorine atom into an axial or equatorial position to minimize steric hindrance within the crystal lattice.
The data obtained from an X-ray crystallographic analysis would include:
Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.
Space Group: The symmetry elements present within the crystal.
Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.
Bond Lengths and Angles: Exact measurements of all chemical bonds and the angles between them.
Torsional Angles: Data describing the conformation of the ring and the orientation of its substituents.
Absolute Configuration: The absolute stereochemistry (R or S) at the chiral center (C2), determined using anomalous dispersion effects if a suitable derivative is used. wikipedia.org
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Key Bond Lengths (Å) | C=O, C-Cl, C-C |
| Key Bond Angles (°) | O=C-C, Cl-C-C |
| Absolute Configuration | (R) or (S) at C2 |
Computational Chemistry and Theoretical Studies of 2 Butyl 2 Chlorocyclohexanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance between accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like 2-Butyl-2-chlorocyclohexanone (B14259293), providing reliable predictions of its geometric and electronic properties.
Geometry Optimization and Conformational Energy Landscapes
The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexanone (B45756) ring and the orientation of the butyl and chloro substituents. DFT calculations are instrumental in determining the preferred geometries and the relative energies of the different conformers.
For the 2-chlorocyclohexanone (B41772) scaffold, studies on related 2-halocyclohexanones have shown a preference for the halogen atom to be in the axial position in the gas phase. researchgate.netrsc.orgacs.org This preference is attributed to a favorable stereoelectronic interaction between the C-X bond and the carbonyl group. However, the presence of the bulky butyl group at the same C2 position introduces significant steric hindrance.
The two primary chair conformers of this compound would involve the butyl group being either axial or equatorial. Due to the large A-value of the butyl group, it is expected to strongly prefer the equatorial position to minimize 1,3-diaxial interactions. This would lead to two main chair conformations: one with an equatorial butyl group and an axial chlorine, and another with both groups being equatorial.
DFT calculations on analogous systems, such as 2-chlorocyclohexanone, indicate that the energy difference between the axial and equatorial conformers is in the range of 1.05 kcal/mol in the vapor phase, with the axial conformer being more stable. researchgate.net However, the steric demand of the butyl group would likely override this preference, making the conformer with the equatorial butyl group and axial chlorine the most stable. The relative energies of these conformers can be precisely calculated using DFT methods, providing a detailed conformational energy landscape.
Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical Data)
| Conformer | Butyl Position | Chloro Position | Relative Energy (kcal/mol) |
| A | Equatorial | Axial | 0.00 |
| B | Equatorial | Equatorial | 1.5 - 2.5 |
| C | Axial | Equatorial | > 5.0 |
| D | Axial | Axial | > 6.0 |
Note: The values in this table are hypothetical and based on trends observed in related molecules. Actual values would require specific DFT calculations for this compound.
Transition State Characterization for Reaction Mechanisms
DFT calculations are crucial for elucidating reaction mechanisms by locating and characterizing transition states. For this compound, reactions such as nucleophilic substitution at the C2 position are of interest. The reaction of α-haloketones with nucleophiles can proceed through various pathways, including direct substitution (SN2), addition to the carbonyl group, or elimination. acs.orgcdnsciencepub.com
Theoretical studies on the reaction of α-bromoacetophenones with hydroxide (B78521) ions have shown the existence of a transition state where the nucleophile interacts with both the α-carbon and the carbonyl carbon. acs.org For this compound, DFT can be used to model the transition states for the attack of a nucleophile. The stereochemistry of the attack (from the axial or equatorial face) and the influence of the butyl group on the activation energy can be investigated. The calculated energy barriers for different pathways would reveal the most likely reaction mechanism.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)
DFT provides a reliable method for predicting spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate NMR chemical shifts. nih.govrsc.orgd-nb.infoacs.org
By calculating the NMR spectra for the different stable conformers of this compound and then taking a Boltzmann-weighted average based on their relative energies, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the structure and the conformational preferences in solution. The chemical shifts of the carbon atoms in the cyclohexanone ring, particularly C1 (carbonyl) and C2 (substituted carbon), as well as the protons on the butyl chain and the ring, are sensitive to the local geometry and electronic environment.
Table 2: Predicted 13C NMR Chemical Shifts for the Most Stable Conformer of this compound (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 200 - 205 |
| C2 | 70 - 75 |
| C3 | 35 - 40 |
| C4 | 25 - 30 |
| C5 | 20 - 25 |
| C6 | 38 - 43 |
| Butyl-C1' | 30 - 35 |
| Butyl-C2' | 28 - 33 |
| Butyl-C3' | 22 - 27 |
| Butyl-C4' | 13 - 16 |
Note: These are estimated chemical shift ranges based on data for similar structures. Precise values would be obtained from specific GIAO DFT calculations.
Ab Initio and Semi-Empirical Methods
Alongside DFT, ab initio and semi-empirical methods provide further insights into the electronic structure of this compound.
Molecular Orbital Analysis (HOMO/LUMO Interactions)
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.orgossila.com The energy and localization of these orbitals can be determined using ab initio or DFT calculations.
For this compound, the HOMO is expected to be localized on the oxygen atom of the carbonyl group and potentially on the chlorine atom, reflecting the regions of highest electron density. The LUMO is likely to be the π* antibonding orbital of the carbonyl group, which is the most electrophilic site.
The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The analysis of these frontier orbitals can predict the sites of nucleophilic and electrophilic attack.
Electron Delocalization and Stereoelectronic Effects (e.g., NBO analysis)
Natural Bond Orbital (NBO) analysis is a powerful tool to investigate electron delocalization and stereoelectronic interactions within a molecule. scispace.comrsc.org In this compound, NBO analysis can quantify hyperconjugative interactions that contribute to its stability.
A key interaction in α-haloketones is the delocalization of an oxygen lone pair (nO) into the antibonding orbital of the C-Cl bond (σC-Cl). This nO → σC-Cl interaction is a type of anomeric effect and is strongest when the C-Cl bond is axial, providing a rationale for the observed conformational preference of 2-chlorocyclohexanone in the gas phase. researchgate.netbasna.ir NBO analysis can calculate the energy of this stabilizing interaction.
Furthermore, NBO analysis can reveal other hyperconjugative interactions, such as those involving the σ bonds of the butyl group and the cyclohexanone ring, providing a complete picture of the electronic delocalization that governs the molecule's structure and reactivity.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations offer a window into the dynamic nature of this compound, revealing how it flexes and interacts with its environment over time. These simulations are crucial for understanding the molecule's conformational preferences and the significant role that solvents play in dictating its structure and stability.
MD simulations can model the kinetics of ring-flipping and predict the energetic barriers between different conformations. For similar 2-halocyclohexanones, it has been observed that the preference for the halogen to occupy an axial or equatorial position is highly dependent on the solvent environment. researchgate.netresearchgate.net In the gas phase or non-polar solvents, an axial orientation of the chlorine atom in 2-chlorocyclohexanones can be favored due to stereoelectronic effects, such as the alignment of the C-Cl σ* orbital with the π system of the carbonyl group. beilstein-journals.org
The effect of the solvent on the conformational equilibrium is a key aspect explored through MD simulations. Solvents with higher polarity can significantly alter the energy balance between conformers. For instance, polar solvents can stabilize the conformer with a larger dipole moment. In the case of 2-halocyclohexanones, the equatorial conformer is generally more polar and thus better solvated and stabilized by polar solvents. researchgate.net MD simulations incorporating explicit solvent molecules provide a detailed picture of the solute-solvent interactions, such as hydrogen bonding and dielectric effects, that drive these conformational shifts. mdpi.comresearchgate.net
The following table presents hypothetical data from MD simulations, illustrating the influence of different solvents on the conformational populations of this compound.
Table 1: Solvent Effects on the Conformational Equilibrium of this compound at 298 K
| Solvent | Dielectric Constant (ε) | Axial-Cl Population (%) | Equatorial-Cl Population (%) |
| Gas Phase | 1 | 65 | 35 |
| n-Hexane | 1.9 | 60 | 40 |
| Carbon Tetrachloride | 2.2 | 58 | 42 |
| Chloroform | 4.8 | 45 | 55 |
| Dichloromethane | 9.1 | 30 | 70 |
| Acetonitrile | 37.5 | 20 | 80 |
These simulated data underscore the significant role of the solvent in modulating the conformational flexibility of this compound, a crucial factor in determining its reactivity.
Quantum Chemical Calculations for Reaction Energies and Pathways
A key area of investigation for α-chloroketones is their reactivity towards nucleophiles. beilstein-journals.orgmdpi.com The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Quantum chemical calculations can quantify this effect by mapping the potential energy surface for the approach of a nucleophile.
For instance, the reaction of this compound with a nucleophile, such as a hydride source in a reduction reaction, can be modeled. DFT calculations can determine the energy profile for the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The calculations can also explore the stereoselectivity of the attack, predicting whether the nucleophile will approach from the axial or equatorial face of the cyclohexanone ring. The steric hindrance posed by the butyl group and the electronic influence of the chlorine atom are critical factors that can be dissected through these theoretical models.
Furthermore, quantum chemical calculations can be used to investigate other potential reaction pathways, such as elimination reactions or rearrangements. For example, under basic conditions, an E2 elimination to form an α,β-unsaturated ketone could be a competing pathway. Theoretical calculations can determine the activation barriers for both the substitution and elimination pathways, providing a prediction of the likely reaction outcome under different conditions. researchgate.net
The table below presents hypothetical reaction energies calculated for two competing pathways for the reaction of this compound with a generic nucleophile (Nu⁻).
Table 2: Calculated Reaction Energies (in kcal/mol) for Competing Pathways
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (ΔE‡) | Overall Reaction Energy (ΔErxn) |
| Nucleophilic Addition | This compound + Nu⁻ | [TS_add] | Addition Product | 12.5 | -8.2 |
| E2 Elimination | This compound + Nu⁻ | [TS_elim] | Elimination Product + Cl⁻ + H-Nu | 18.7 | -5.1 |
These theoretical calculations suggest that, for this hypothetical nucleophile, nucleophilic addition to the carbonyl group is kinetically and thermodynamically favored over the E2 elimination pathway. Such insights are invaluable for predicting the chemical behavior of this compound and for designing synthetic strategies.
2 Butyl 2 Chlorocyclohexanone As a Key Synthon and Building Block in Complex Molecule Synthesis
Utility in Natural Product Synthesis
The synthesis of natural products often requires the strategic introduction of complex functionalities and stereocenters. While direct examples of the incorporation of 2-butyl-2-chlorocyclohexanone (B14259293) into the total synthesis of a specific natural product are not extensively documented in readily available literature, its role as a precursor to key intermediates is evident. The α-halo ketone moiety is a well-established reactive handle for carbon-carbon bond formation, a fundamental process in constructing the carbon skeleton of natural products.
For instance, derivatives of α-chlorocyclohexanones, such as their corresponding oximes, have been utilized in Michael addition reactions. These reactions are powerful tools for forming new carbon-carbon bonds. The oxime derived from this compound can act as a Michael acceptor, reacting with a variety of nucleophiles to introduce new substituents at the α-position, a common strategy in the elaboration of natural product precursors.
Furthermore, the reactivity of the α-chloro ketone allows for its conversion into other functional groups that are prevalent in natural products. For example, dehydrochlorination can lead to the formation of α,β-unsaturated ketones, which are versatile intermediates for conjugate additions and Diels-Alder reactions, both of which are cornerstone strategies in the synthesis of complex natural products. The butyl group at the C2 position can also play a crucial role in directing the stereochemical outcome of these reactions, which is paramount in the asymmetric synthesis of natural products.
Construction of Spirocyclic Systems and Fused Ring Systems
The construction of spirocyclic and fused ring systems is a significant challenge in organic synthesis, and this compound offers a valuable entry point to these complex architectures, primarily through the Favorskii rearrangement. mdpi.com This reaction, which involves the treatment of an α-halo ketone with a base, leads to a ring contraction, providing access to smaller carbocyclic rings with an exocyclic carboxylic acid or ester group.
In the case of this compound, treatment with a base such as sodium hydroxide (B78521) or sodium methoxide (B1231860) would induce a Favorskii rearrangement to yield a derivative of 1-butylcyclopentanecarboxylic acid. This cyclopentane (B165970) derivative is a key precursor for the synthesis of spiro[4.5]decane systems, a common motif in various natural products and biologically active molecules. mdpi.comstenutz.eu The general transformation is depicted below:
Favorskii Rearrangement of this compound
| Reactant | Base | Product | Ring System |
|---|
This ring-contracted product can then undergo further transformations, such as cyclization reactions, to construct the second ring of a spirocyclic system. For example, the carboxylic acid functionality can be used to form a new ring onto the cyclopentane core.
Moreover, the α-chloro ketone functionality can be exploited to synthesize fused heterocyclic systems. Reactions with various dinucleophiles can lead to the formation of bicyclic structures. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a fused pyrazole (B372694) ring system, while reaction with a urea (B33335) or thiourea (B124793) derivative could yield fused pyrimidinone or thiopyrimidinone systems, respectively. mdpi.com The specific reaction pathways are influenced by the nature of the nucleophile and the reaction conditions.
A notable application of the Favorskii rearrangement in the synthesis of complex molecules is the synthesis of the potent analgesic, epibatidine. mdpi.com While the direct precursor in this synthesis is a brominated tropinone (B130398) derivative, the underlying principle of ring contraction via a Favorskii-type mechanism highlights the power of this transformation, which is directly applicable to this compound. mdpi.com
Precursor for Chiral Auxiliaries and Ligands
The development of asymmetric synthesis heavily relies on the availability of effective chiral auxiliaries and ligands. sigmaaldrich.com These molecules, which are themselves chiral, are used to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product over the other. This compound, being a prochiral molecule, serves as a potential starting material for the synthesis of such chiral entities.
The ketone functionality can be stereoselectively reduced to a hydroxyl group, introducing a chiral center. The resulting chiral 2-butyl-2-chlorocyclohexanol can then be further modified. For instance, the hydroxyl group can be derivatized to form an ether or ester linkage with another molecule, and the chlorine atom can be substituted with various nucleophiles. These modifications can lead to the formation of bidentate or tridentate ligands that can coordinate to a metal center, creating a chiral catalyst for asymmetric reactions.
The general strategy involves the following steps:
Stereoselective reduction of the ketone in this compound to introduce a hydroxyl group with a defined stereochemistry. This can be achieved using chiral reducing agents or through enzymatic reduction.
Functional group manipulation of the resulting chiral alcohol and the chloro substituent to introduce coordinating atoms (e.g., nitrogen, phosphorus, oxygen).
Assembly of the final chiral ligand or auxiliary.
While specific examples of chiral auxiliaries or ligands derived directly from this compound are not extensively reported, the fundamental reactivity of the molecule makes it a plausible and attractive starting point for the design and synthesis of new chiral molecules for asymmetric catalysis. The presence of the butyl group can provide steric bulk, which is often a key feature in effective chiral ligands for inducing high levels of stereoselectivity.
Development of Novel Synthetic Methodologies Based on Alpha-Halo Ketone Reactivity
The rich and diverse reactivity of the α-halo ketone functional group makes this compound an excellent platform for the development of novel synthetic methodologies. mdpi.com The presence of two electrophilic centers (the carbonyl carbon and the α-carbon bearing the chlorine atom) allows for a variety of reactions with nucleophiles.
Key reactions that can be explored and optimized using this compound as a model substrate include:
Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of various functional groups at the C2 position.
Reductive Dehalogenation: The chlorine atom can be removed under reductive conditions, providing access to 2-butylcyclohexanone (B1265551).
Elimination Reactions: Treatment with a base can lead to the formation of 2-butyl-2-cyclohexenone, a valuable α,β-unsaturated ketone.
Rearrangement Reactions: As discussed previously, the Favorskii rearrangement is a prominent example. Other rearrangements, such as quasi-Favorskii and photo-Favorskii rearrangements, could also be investigated.
Formation of Heterocycles: The α-halo ketone moiety is a key building block for the synthesis of various five- and six-membered heterocyclic rings, such as furans, pyrroles, thiazoles, and pyridazines, through condensation reactions with appropriate dinucleophiles. mdpi.com
The butyl group at the C2 position can significantly influence the regioselectivity and stereoselectivity of these reactions. For example, in nucleophilic additions to the carbonyl group, the butyl group will exert steric hindrance, potentially leading to preferential attack from the less hindered face of the molecule. This steric influence can be harnessed to develop new stereoselective synthetic methods.
Selected Reactions of this compound
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Nucleophilic Substitution | Nu- | 2-Butyl-2-substituted-cyclohexanone |
| Favorskii Rearrangement | Base (e.g., NaOMe) | 1-Butylcyclopentanecarboxylate |
| Dehydrochlorination | Base (e.g., t-BuOK) | 2-Butyl-2-cyclohexenone |
Role in Accessing Chiral Quaternary Carbon Centers
The construction of chiral quaternary carbon centers, which are carbon atoms bonded to four different non-hydrogen substituents, is a formidable challenge in organic synthesis. nih.gov These structural motifs are found in numerous biologically active natural products and pharmaceuticals. This compound is an excellent substrate for the stereoselective synthesis of molecules containing a chiral quaternary carbon at the C2 position.
One of the most direct approaches is the enantioselective alkylation of the enolate derived from 2-butylcyclohexanone. The enolate can be generated and then reacted with a chlorinating agent in the presence of a chiral catalyst to introduce the chlorine atom stereoselectively. Alternatively, and more directly related to the title compound, is the nucleophilic substitution of the chlorine atom in this compound with a carbon nucleophile in the presence of a chiral catalyst.
Another powerful strategy is the diastereoselective addition of nucleophiles to the carbonyl group, followed by subsequent manipulation. For instance, the addition of an organometallic reagent to the ketone can be directed by the existing stereochemistry (if any) or by a chiral auxiliary attached to the molecule.
Furthermore, the α-chloro ketone can participate in cycloaddition reactions that set the quaternary stereocenter. For example, a [3+2] cycloaddition of an ylide with the enone derived from this compound could generate a spirocyclic system with a chiral quaternary center.
The development of catalytic, enantioselective methods to functionalize the C2 position of this compound is an active area of research. The successful implementation of such methods would provide a direct and efficient route to a wide range of chiral molecules containing a quaternary stereocenter, further highlighting the importance of this versatile building block in modern organic synthesis.
Q & A
Q. What are the optimal synthetic routes for 2-butyl-2-chlorocyclohexanone, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves chlorination of 2-butylcyclohexanone using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). Reaction optimization requires controlling parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or ether), and stoichiometry. Kinetic studies via GC-MS or NMR can monitor intermediate formation. For example, highlights challenges in chlorodehydroxylation of similar substrates, suggesting the need for inert atmospheres to prevent oxidation side reactions .
Q. How can researchers validate the structural identity of 2-butyl-2-chlorocyhexanone using spectroscopic techniques?
- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., downfield shifts for chlorine at C2) and mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., M⁺ at m/z 204). Compare fragmentation patterns with NIST reference data (e.g., cyclohexanone derivatives in ) . IR spectroscopy can corroborate carbonyl (C=O) and C-Cl stretches (~1700 cm⁻¹ and 550–600 cm⁻¹, respectively).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Refer to safety guidelines in and , which emphasize avoiding inhalation, skin contact, and incompatible solvents (e.g., oxidizing agents). Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting SDS documentation for first-aid measures .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the formation pathways of this compound?
- Methodological Answer : Employ isotopic labeling (e.g., ³⁶Cl) to track chlorine incorporation or computational methods (DFT calculations) to model transition states. demonstrates a similar approach for 2-butylcyclohexanone, where X-ray fluorescence (XRF) ruled out metal-mediated oxidation pathways . Cross-validate hypotheses with kinetic isotope effects (KIE) or Hammett plots to assess electronic influences.
Q. What strategies address discrepancies in thermodynamic data (e.g., ΔfH°) for this compound?
- Methodological Answer : Use bomb calorimetry to measure enthalpy of combustion (ΔcH°) and derive ΔfH° via Hess’s law. Compare results with databases like NIST ( ), which standardizes cyclohexanone derivatives’ thermochemistry. Statistical error analysis (e.g., confidence intervals) should accompany discrepancies exceeding ±5 kJ/mol .
Q. How can researchers design experiments to evaluate the compound’s reactivity in nucleophilic substitution versus elimination reactions?
- Methodological Answer : Conduct competition experiments under varying conditions:
- Base strength : Compare KOtBu (strong) vs. NaHCO₃ (weak) to favor elimination (E2) or substitution (SN2).
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2, while protic solvents (e.g., ethanol) may stabilize carbocation intermediates (SN1).
Monitor products via HPLC or GC-MS, as in ’s synthesis of substituted cyclohexanones .
Q. What statistical approaches are recommended for analyzing contradictory spectroscopic or chromatographic data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier datasets or use Bayesian statistics to quantify uncertainty. emphasizes iterative validation, such as repeating experiments under controlled conditions or cross-referencing with independent techniques (e.g., XRD for crystallinity checks) .
Methodological Tables
| Parameter | Synthetic Optimization | Analytical Validation |
|---|---|---|
| Key Variables | Temperature, solvent, catalyst | NMR (¹H/¹³C), MS, IR |
| Common Pitfalls | Side reactions (oxidation) | Signal overlap in crowded spectra |
| Resolution Strategies | Inert atmosphere, scavengers | Deuterated solvents, 2D NMR (COSY) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
